N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Overview
Description
N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.2365 g/mol . This compound is part of the benzodioxine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves several steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxine with prop-2-enylamine under specific conditions to form the desired carboxamide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting specific enzymes related to inflammation and pain .
Comparison with Similar Compounds
N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be compared with other similar compounds such as:
2,3-Dihydro-1,4-benzodioxine: A parent compound with similar structural features but lacking the prop-2-enyl and carboxamide groups.
N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: A closely related compound with slight variations in the position of functional groups.
2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Another derivative with different substituents, used in the synthesis of enzyme inhibitors.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-7-13-12(14)11-8-15-9-5-3-4-6-10(9)16-11/h2-6,11H,1,7-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMWAHCSBXANLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68281-25-4 | |
Record name | MLS000738126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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